molecular formula C8H13BrCl2N2 B13041851 (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13041851
M. Wt: 288.01 g/mol
InChI Key: FGMKRFUZTKAEGI-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylamines. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl can be achieved through several synthetic routes. One common method involves the bromination of phenylethylamine, followed by the introduction of the diamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction is typically followed by purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylethylamine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions include various substituted phenylethylamine derivatives, which can have different functional groups replacing the bromine atom. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.

Scientific Research Applications

(1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is conducted to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the diamine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A structurally similar compound without the bromine atom, used in various chemical and biological studies.

    3-Bromophenylethylamine: Similar to (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2hcl but lacks the diamine group, used in the synthesis of other organic compounds.

    1-(3-Bromophenyl)ethane-1,2-diol:

Uniqueness

This compound is unique due to the presence of both the bromine atom and the diamine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential therapeutic benefits.

Properties

Molecular Formula

C8H13BrCl2N2

Molecular Weight

288.01 g/mol

IUPAC Name

(1R)-1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI Key

FGMKRFUZTKAEGI-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.